LUBAZODONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

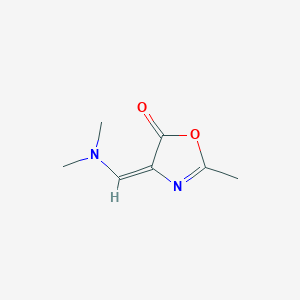

Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was under development by Yamanouchi for the treatment of major depressive disorder in the late 1990s and early 2000s but was never marketed . This compound acts as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .

Métodos De Preparación

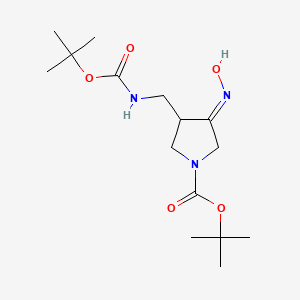

The synthesis of Lubazodone involves several steps, starting with the preparation of the key intermediate, (7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl chloride. This intermediate is then reacted with morpholine under specific conditions to yield this compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Análisis De Reacciones Químicas

Lubazodone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Lubazodone has been studied primarily for its potential use in treating major depressive disorder and obsessive-compulsive disorder . Its unique mechanism of action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist makes it a valuable compound for research in neuropharmacology. Additionally, its structural similarity to other antidepressants like trazodone and nefazodone allows for comparative studies to understand the nuances of serotonin modulation .

Mecanismo De Acción

Lubazodone exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-HT2A receptor . This dual action increases the availability of serotonin in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects. The molecular targets involved include the serotonin transporter (SERT) and the 5-HT2A receptor .

Comparación Con Compuestos Similares

Lubazodone is structurally related to trazodone and nefazodone but differs in its pharmacological profile. It is a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist compared to trazodone and nefazodone . This balanced action as a SARI makes this compound unique among its peers. Similar compounds include:

Trazodone: Primarily a 5-HT2A receptor antagonist with moderate serotonin reuptake inhibition.

Nefazodone: Similar to trazodone but with a different side effect profile.

Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.

This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism offers a distinct approach to treating depression, potentially with fewer side effects compared to other antidepressants.

Propiedades

Número CAS |

161178-21-8 |

|---|---|

Fórmula molecular |

C14H18FNO2 |

Peso molecular |

251.299 |

Sinónimos |

LUBAZODONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)